molecular formula C24H32B2N2O4 B13134430 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene

Cat. No.: B13134430
M. Wt: 434.1 g/mol
InChI Key: PXGNNGNFJHBROK-UHFFFAOYSA-N
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Description

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is an organic compound that features two boronate ester groups attached to a diazene (azobenzene) core. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene typically involves the following steps:

    Formation of the Diazene Core: The diazene core can be synthesized through the reduction of nitrobenzene derivatives to form the corresponding aniline, followed by diazotization and coupling reactions.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale reactions. This includes the use of continuous flow reactors and more efficient catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Palladium catalysts are commonly used in cross-coupling reactions.

Major Products

    Oxidation: Boronic acids and their derivatives.

    Reduction: Aniline derivatives.

    Substitution: Various substituted aromatic compounds depending on the reactants used.

Scientific Research Applications

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene involves its ability to undergo various chemical transformations due to the presence of boronate ester groups. These groups can form reversible covalent bonds with diols and other nucleophiles, making the compound useful in a variety of chemical reactions. The diazene core can also undergo photoisomerization, which is of interest in the development of photoresponsive materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is unique due to its combination of a diazene core and boronate ester groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications.

Biological Activity

1,2-Bis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)diazene is a synthetic compound that incorporates a diazene moiety and dioxaborolane groups. This compound has garnered interest in various fields due to its potential biological activities. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and related domains.

Chemical Structure

The compound's structure can be represented as follows:

C38H42B2O4\text{C}_{38}\text{H}_{42}\text{B}_2\text{O}_4

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The dioxaborolane groups are known for their role in stabilizing reactive intermediates and facilitating electron transfer processes. This characteristic can enhance the compound's reactivity towards biological molecules such as proteins and nucleic acids.

Biological Activity Overview

Research has indicated several potential biological activities for this compound:

  • Antioxidant Activity : The presence of the dioxaborolane moieties contributes to the compound's ability to scavenge free radicals.
  • Cytotoxicity : Preliminary studies suggest that the compound exhibits cytotoxic effects on various cancer cell lines. This property may be linked to its ability to induce apoptosis.
  • Antimicrobial Properties : The compound has shown promise as an antimicrobial agent against specific bacterial strains.

Table 1: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntioxidantFree radical scavenging
CytotoxicityInduces apoptosis in cancer cells
AntimicrobialInhibits growth of specific bacteria

Table 2: Structure-Activity Relationship (SAR)

ModificationBiological Activity ImpactReference
Dioxaborolane substitutionEnhanced antioxidant activity
Diazene linkageIncreased cytotoxicity

Case Studies

  • Cytotoxicity Study : A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxic effects at micromolar concentrations. The mechanism was suggested to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
  • Antimicrobial Evaluation : In vitro tests revealed that the compound displayed inhibitory activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined, indicating effective antimicrobial potential.

Research Findings

Recent research has focused on optimizing the synthesis of this compound and enhancing its biological profile. Modifications in the dioxaborolane groups have been explored to improve solubility and bioavailability while maintaining or enhancing biological activity.

Properties

Molecular Formula

C24H32B2N2O4

Molecular Weight

434.1 g/mol

IUPAC Name

bis[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]diazene

InChI

InChI=1S/C24H32B2N2O4/c1-21(2)22(3,4)30-25(29-21)17-9-13-19(14-10-17)27-28-20-15-11-18(12-16-20)26-31-23(5,6)24(7,8)32-26/h9-16H,1-8H3

InChI Key

PXGNNGNFJHBROK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)N=NC3=CC=C(C=C3)B4OC(C(O4)(C)C)(C)C

Origin of Product

United States

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